molecular formula C14H11FO4S B6409174 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261964-26-4

2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409174
CAS No.: 1261964-26-4
M. Wt: 294.30 g/mol
InChI Key: GVMPXUNAUHFKAW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO4S It is a derivative of benzoic acid, characterized by the presence of a fluoro group at the second position and a methylsulfonylphenyl group at the fourth position on the benzene ring

Properties

IUPAC Name

2-fluoro-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMPXUNAUHFKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691620
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-26-4
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluoro group to the benzene ring.

    Sulfonylation: Addition of the methylsulfonyl group to the phenyl ring.

    Carboxylation: Introduction of the carboxylic acid group to the benzene ring.

Each step requires specific reagents and conditions. For example, fluorination might involve the use of fluorinating agents such as Selectfluor, while sulfonylation could be achieved using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(3-methylphenyl)benzoic acid: Lacks the sulfonyl group.

    4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid: Different positioning of the fluoro and sulfonyl groups.

Uniqueness

2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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